molecular formula C8H7FO2 B7810395 4-methoxybenzoyl Fluoride CAS No. 701-53-1

4-methoxybenzoyl Fluoride

Cat. No.: B7810395
CAS No.: 701-53-1
M. Wt: 154.14 g/mol
InChI Key: YVFLMEGQPCRTTO-UHFFFAOYSA-N
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Description

4-methoxybenzoyl Fluoride: is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid where the carboxyl group is replaced by a fluorine atom and a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methoxybenzoyl Fluoride can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of 4-methoxy-benzoyl fluoride may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-methoxybenzoyl Fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzoyl derivatives.

    Hydrolysis: 4-Methoxybenzoic acid.

    Reduction: 4-Methoxybenzyl alcohol.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Similar structure but with a carboxyl group instead of a fluorine atom.

    4-Methoxybenzyl alcohol: Similar structure but with a hydroxymethyl group instead of a fluorine atom.

    4-Methoxybenzaldehyde: Similar structure but with a formyl group instead of a fluorine atom.

Uniqueness: 4-methoxybenzoyl Fluoride is unique due to the presence of the fluorine atom, which imparts distinct reactivity and stability compared to its analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-methoxybenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFLMEGQPCRTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455692
Record name 4-METHOXY-BENZOYL FLUORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-53-1
Record name 4-METHOXY-BENZOYL FLUORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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